Piperidine, 1-trichloroacetyl-
Overview
Description
Piperidine, 1-trichloroacetyl-, is a chemical compound with the formula C7H10Cl3NO. It has a molecular weight of 230.519 . Piperidine itself is an organic compound with a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor typical of amines .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of Piperidine, 1-trichloroacetyl-, can be viewed using Java or Javascript . The conformational structures of piperidine in the neutral (S0) and cationic (D0) ground states have been explored .Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
Piperidine, 1-trichloroacetyl-, has a molecular weight of 230.519 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .Scientific Research Applications
Synthesis and Chemical Properties
- One-Pot Synthesis of Piperidines: Trichloroacetic Acid (TCA) is an efficient catalyst for synthesizing highly functionalized piperidines via a one-pot multi-component reaction. This method offers good yields, a simple procedure, and short reaction times, demonstrating the utility of trichloroacetyl derivatives in synthesizing complex piperidine structures (Hazeri & Fereidooni, 2015).
- Anti-Acetylcholinesterase Activity: Novel piperidine derivatives, synthesized from compounds like 1-trichloroacetyl-piperidine, have shown significant anti-acetylcholinesterase activity. This finding is crucial in developing therapeutic agents, particularly for conditions like dementia (Sugimoto et al., 1990).
Biological and Pharmacological Applications
- Inhibition of Pathogenic Bacteria: Piperidine derivatives, formed from polyamines like cadaverine, have been found to inhibit the invasion of pathogenic bacteria like Salmonella typhimurium into intestinal epithelium. This suggests potential applications in antimicrobial treatments (Köhler et al., 2002).
- Potential Antidementia Agents: Certain piperidine derivatives have shown potent inhibition of acetylcholinesterase, which is significant in the context of developing antidementia drugs. These compounds could influence the neurotransmitter levels in the brain, offering therapeutic potential for dementia and related cognitive disorders (Sugimoto et al., 1990).
Analytical and Detection Techniques
- Gas Chromatographic Determination: An electron-capture gas-liquid chromatographic method has been developed for estimating piperidine in brain tissue. This method is highly specific and sensitive, indicating the importance of piperidine derivatives in neurochemical analysis (Zacchei & Weidner, 1978).
Other Applications
- Synthesis of Piperine Derivatives: Piperine, a derivative of piperidine, has shown the ability to potentiate the effects of antibiotics against resistant bacteria like Staphylococcus aureus. This suggests the role of piperidine derivatives in enhancing the efficacy of existing antimicrobial agents (Khan et al., 2006).
- Antitussive Drug Impurities Analysis: Piperidine derivatives are crucial in identifying and quantifying impurities in antitussive drugs like cloperastine hydrochloride. This highlights the role of such compounds in ensuring the purity and safety of pharmaceutical products (Liu et al., 2020).
Mechanism of Action
The mechanism of action of piperidine and its derivatives as anticancer molecules has been studied . The basic properties which are responsible for most of the mechanistic approach of piperine in various diseases are its antioxidant, anti-inflammatory, anti-apoptotic, and bioavailability enhancing abilities .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
2,2,2-trichloro-1-piperidin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl3NO/c8-7(9,10)6(12)11-4-2-1-3-5-11/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHUYGSEUCDFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177507 | |
Record name | Piperidine, 1-trichloroacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2296-53-9 | |
Record name | Piperidine, 1-trichloroacetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002296539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC203251 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine, 1-trichloroacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,2,2-TRICHLOROACETYL)PIPERIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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